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Methyl 2-methylpiperidine-2-carboxylate

Cat. No.: B2434896
CAS No.: 89115-93-5
M. Wt: 157.213
InChI Key: ZAPUGMTZFAFQMT-QMMMGPOBSA-N
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Description

Historical Context of Piperidine (B6355638) Derivatives in Organic Synthesis Research

The story of piperidine derivatives begins with the isolation of piperidine itself from pepper in the 19th century. ijnrd.org The subsequent exploration of its chemistry revealed a versatile scaffold for the synthesis of a vast array of organic compounds. Early research focused on the synthesis of naturally occurring alkaloids containing the piperidine motif, many of which exhibited significant biological activity. researchgate.net

Over the decades, the development of new synthetic methodologies has enabled chemists to create increasingly complex and substituted piperidine derivatives. nih.gov The introduction of functional groups, such as carboxylic acids and their esters, onto the piperidine ring was a significant advancement. These functionalized piperidines, including piperidine-2-carboxylic acid (pipecolic acid), became crucial building blocks for the synthesis of pharmaceuticals and other bioactive molecules. wikipedia.org The development of methods for the asymmetric synthesis of substituted piperidines has been a particularly active area of research, allowing for the preparation of enantiomerically pure compounds with specific biological targets. nih.govacs.org

Significance of Methyl 2-methylpiperidine-2-carboxylate as a Synthetic Intermediate

This compound has emerged as a key intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry. Its significance lies in the quaternary carbon center at the 2-position, which introduces a level of steric hindrance and conformational rigidity that can be advantageous in drug design.

This compound serves as a precursor for the construction of more elaborate molecular frameworks. For instance, it has been utilized in the synthesis of tricyclic dihydroimidazopyrimidone derivatives, which are being investigated for their therapeutic potential. The synthesis involves the reduction of the ester functionality to an alcohol, which can then be further elaborated.

The presence of both a methyl group and a methyl carboxylate at the same position on the piperidine ring offers multiple avenues for chemical transformation. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formation or other coupling reactions. The methyl group, while seemingly simple, influences the molecule's conformation and can play a role in its binding to biological targets.

Overview of the Piperidine Ring System's Role in Chemical Research

The piperidine ring is a ubiquitous structural motif in a vast number of natural products and synthetic compounds with diverse biological activities. ajchem-a.com Its prevalence is due to a combination of factors, including its conformational flexibility and its ability to engage in hydrogen bonding and other non-covalent interactions.

In medicinal chemistry, the piperidine scaffold is considered a "privileged structure" because it is a recurring feature in many successful drugs. nih.gov Piperidine-containing compounds have found applications as analgesics, antipsychotics, antihistamines, and anticancer agents, among others. The ability to readily modify the piperidine ring with various substituents allows for the fine-tuning of a compound's pharmacological properties.

Beyond pharmaceuticals, piperidine and its derivatives are widely used in organic synthesis as catalysts, bases, and solvents. ijnrd.org The development of new methods for the synthesis of substituted piperidines continues to be an active area of research, driven by the enduring importance of this heterocyclic system in both academic and industrial settings. nih.gov

Physicochemical Properties of Piperidine Derivatives

PropertyValue
Molecular FormulaC5H11N
Molar Mass85.15 g/mol
AppearanceColorless liquid
OdorPepper-like
Boiling Point106 °C
Melting Point-9 °C
Density0.862 g/mL
Solubility in WaterMiscible

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO2 B2434896 Methyl 2-methylpiperidine-2-carboxylate CAS No. 89115-93-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-methylpiperidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-8(7(10)11-2)5-3-4-6-9-8/h9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAPUGMTZFAFQMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCN1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90527630
Record name Methyl 2-methylpiperidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90527630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89115-93-5
Record name Methyl 2-methylpiperidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90527630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Methyl 2 Methylpiperidine 2 Carboxylate

Stereoselective and Diastereoselective Synthesis Routes

The controlled synthesis of specific stereoisomers of methyl 2-methylpiperidine-2-carboxylate is paramount for its potential applications. Various strategies have been developed to achieve high levels of stereoselectivity and diastereoselectivity.

Chiral Auxiliaries in this compound Synthesis

Chiral auxiliaries are powerful tools for inducing stereoselectivity in synthetic transformations. These chiral molecules are temporarily incorporated into a substrate, direct a subsequent stereoselective reaction, and are then removed to yield the desired enantiomerically enriched product. Several classes of chiral auxiliaries have shown potential for the asymmetric synthesis of α,α-disubstituted cyclic amino acids like this compound.

Evans Oxazolidinones: The Evans oxazolidinone auxiliaries are widely used for the asymmetric alkylation of carboxylic acid derivatives. In a potential synthetic route to this compound, an N-acylated oxazolidinone derived from a suitable piperidine (B6355638) precursor could be employed. The chiral auxiliary would direct the methylation of the α-position, establishing the quaternary stereocenter with high diastereoselectivity. Subsequent removal of the auxiliary would furnish the desired enantiomer of 2-methylpiperidine-2-carboxylic acid, which can then be esterified.

SAMP/RAMP Hydrazones: The (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-(+)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) chiral auxiliaries, developed by Enders, are highly effective for the asymmetric α-alkylation of ketones and aldehydes. This methodology could be adapted to a precursor of the target molecule where a carbonyl group is present at the C2 position of the piperidine ring. Formation of the SAMP or RAMP hydrazone, followed by deprotonation and alkylation with a methylating agent, would introduce the methyl group stereoselectively. Subsequent cleavage of the hydrazone would yield the 2-methylated piperidine derivative.

Pseudoephedrine Amides: Myers' pseudoephedrine chiral auxiliary offers another robust method for the asymmetric alkylation of enolates. A piperidine-2-carboxamide (B12353) derived from pseudoephedrine could be deprotonated and then alkylated with a methyl source. The chiral pseudoephedrine backbone would control the facial selectivity of the alkylation, leading to a high diastereomeric excess of the methylated product. Cleavage of the auxiliary would then provide the target carboxylic acid.

Carbohydrate-Based Auxiliaries: Chiral auxiliaries derived from carbohydrates, such as arabinopyranosylamine, have been successfully employed in the stereoselective synthesis of 2-substituted piperidines. These auxiliaries can direct nucleophilic additions to imines or intramolecular cyclizations, offering a pathway to control the stereochemistry of the piperidine ring. While direct application to a 2,2-disubstituted system like this compound is less documented, this approach holds promise for the development of novel synthetic routes.

Chiral AuxiliaryGeneral ApplicationPotential for Target Synthesis
Evans OxazolidinonesAsymmetric alkylation of carboxylic acid derivativesStereoselective methylation of an N-acyl piperidine-2-carboxylate precursor.
SAMP/RAMP HydrazonesAsymmetric α-alkylation of ketones and aldehydesStereoselective methylation of a 2-oxopiperidine precursor.
Pseudoephedrine AmidesAsymmetric alkylation of amidesStereoselective methylation of a piperidine-2-carboxamide precursor.
Carbohydrate-Based AuxiliariesStereoselective synthesis of substituted piperidinesDirecting intramolecular cyclizations to form the chiral piperidine core.

Asymmetric Catalysis in the Formation of Chiral this compound Enantiomers

Asymmetric catalysis offers a more atom-economical and elegant approach to enantioselective synthesis compared to the use of stoichiometric chiral auxiliaries. Various catalytic systems have the potential to be applied to the synthesis of this compound.

Phase-Transfer Catalysis: Chiral phase-transfer catalysts, such as quaternary ammonium (B1175870) salts derived from cinchona alkaloids, have proven effective in the asymmetric alkylation of α-amino acid precursors. A key strategy would involve the alkylation of a Schiff base derivative of a piperidine-2-carboxylate with methyl iodide under phase-transfer conditions. The chiral catalyst would create a chiral ion pair, leading to an enantioselective methylation of the α-position. This method is particularly attractive for its operational simplicity and the ability to generate quaternary stereocenters.

Organocatalysis: Chiral organocatalysts, such as proline and its derivatives, have revolutionized asymmetric synthesis. For the synthesis of the target molecule, an organocatalytic approach could involve an asymmetric Michael addition to a suitable acceptor, followed by cyclization to form the piperidine ring with a controlled stereocenter at the C2 position. Alternatively, an asymmetric α-functionalization of a piperidine precursor could be envisioned.

Metal Catalysis: Transition metal catalysis provides a powerful toolkit for asymmetric C-C bond formation. Chiral palladium complexes have been used for the enantioselective α-arylation of cyclic amines via C-H activation. While direct α-methylation via this method is challenging, related transformations suggest the potential for developing a catalytic enantioselective methylation of a piperidine-2-carboxylate derivative. Rhodium-catalyzed C-H insertion reactions and [2+2+2] cycloadditions are other promising avenues for the asymmetric construction of functionalized piperidine rings.

Biocatalysis: Enzymes offer unparalleled stereoselectivity in chemical transformations. Biocatalytic methods could be employed for the kinetic resolution of a racemic mixture of this compound or a precursor. Alternatively, a de-novo asymmetric synthesis could be designed using engineered enzymes to catalyze the key stereocenter-forming step. For instance, a transaminase could be used in a cascade reaction to generate a chiral intermediate that cyclizes to form the desired piperidine ring.

Catalytic ApproachKey PrinciplePotential Application
Phase-Transfer CatalysisFormation of a chiral ion pair to direct alkylationEnantioselective methylation of a piperidine-2-carboxylate Schiff base.
OrganocatalysisUse of small chiral organic molecules to catalyze reactionsAsymmetric Michael addition followed by cyclization to form the piperidine ring.
Metal CatalysisChiral metal complexes enabling enantioselective bond formationAsymmetric α-methylation of a piperidine-2-carboxylate derivative.
BiocatalysisUse of enzymes for highly stereoselective transformationsKinetic resolution of a racemic precursor or de-novo asymmetric synthesis.

Diastereomeric Resolution Techniques Applied to 2-methylpiperidine (B94953) Precursors

Resolution of a racemic mixture is a classical and often practical method for obtaining enantiomerically pure compounds. For precursors of this compound, which contain both a basic nitrogen atom and a carboxylic acid (or ester) functionality, diastereomeric salt formation is a highly viable strategy.

Classical Resolution: This technique involves reacting the racemic 2-methylpiperidine-2-carboxylic acid with a chiral resolving agent, such as a chiral amine or a chiral acid, to form a pair of diastereomeric salts. Due to their different physical properties, these diastereomeric salts can be separated by fractional crystallization. Subsequent treatment of the separated diastereomeric salts with acid or base will liberate the pure enantiomers of the 2-methylpiperidine-2-carboxylic acid. Common resolving agents include tartaric acid derivatives (e.g., di-benzoyl-L-tartaric acid) and chiral amines (e.g., brucine (B1667951) or (R/S)-1-phenylethylamine).

Kinetic Resolution: In a kinetic resolution, the two enantiomers of a racemic starting material react at different rates with a chiral catalyst or reagent, leading to the enrichment of one enantiomer in the unreacted starting material and the other in the product. For a precursor to the target molecule, a kinetic resolution could be achieved through an enantioselective acylation of the piperidine nitrogen or an enantioselective hydrolysis of the methyl ester, catalyzed by a chiral catalyst or an enzyme (e.g., a lipase). Another powerful kinetic resolution strategy involves the use of a chiral base, such as the n-BuLi/(-)-sparteine system, to selectively deprotonate one enantiomer of an N-protected piperidine, which can then be trapped by an electrophile.

Stereocontrolled Synthesis of Functionalized Piperidine Cores

The stereocontrolled synthesis of a pre-functionalized piperidine core, which can then be further elaborated to this compound, is a powerful strategy. This approach allows for the early introduction of stereocenters and functional groups that can guide subsequent transformations.

One such method involves the highly diastereoselective carbolithiation of α-arylated dehydro-piperidine enecarbamates with alkyllithium nucleophiles. This reaction provides access to piperidine derivatives with vicinal (C2, C3) substituents with high stereocontrol. While this specific example leads to C2, C3-disubstituted piperidines, the underlying principle of stereocontrolled nucleophilic addition to a piperidine precursor could be adapted. For instance, a stereoselective addition of a methyl group equivalent to a suitable electrophilic piperidine precursor could establish the C2-methyl group with defined stereochemistry.

Novel Reaction Pathways and Catalytic Approaches

The development of novel reaction pathways and catalytic systems is crucial for advancing the synthesis of complex molecules like this compound.

Metal-Catalyzed Transformations for Piperidine Ring Formation

Transition metal catalysis has enabled the development of numerous efficient methods for the construction of heterocyclic rings. For the synthesis of the piperidine core of the target molecule, several metal-catalyzed transformations are of particular interest.

Ruthenium-Catalyzed Ring-Closing Metathesis (RCM): RCM is a powerful tool for the formation of cyclic olefins. A suitable acyclic diene precursor containing the necessary carbon and nitrogen atoms could be cyclized using a ruthenium catalyst (e.g., Grubbs' catalyst) to form a dehydropiperidine derivative. Subsequent stereoselective functionalization, including the introduction of the methyl and carboxylate groups at the C2 position, would lead to the target molecule.

Palladium-Catalyzed Cyclizations: Palladium catalysts are widely used in a variety of cyclization reactions. For instance, an intramolecular Heck reaction or a Tsuji-Trost allylic alkylation could be employed to form the piperidine ring from a suitably functionalized acyclic precursor. The stereochemical outcome of these reactions can often be controlled by the choice of ligands and reaction conditions.

Rhodium-Catalyzed Conjugate Addition: Rhodium catalysts are effective in promoting the conjugate addition of organometallic reagents to α,β-unsaturated carbonyl compounds. A strategy could involve the rhodium-catalyzed conjugate addition of a methyl group to a dihydropyridinone precursor, followed by further transformations to install the carboxylate group and reduce the ring to the piperidine.

Metal CatalystReaction TypeApplication in Piperidine Synthesis
RutheniumRing-Closing Metathesis (RCM)Cyclization of an acyclic diene to form a dehydropiperidine precursor.
PalladiumIntramolecular Cyclizations (e.g., Heck, Tsuji-Trost)Formation of the piperidine ring from an acyclic precursor.
RhodiumConjugate AdditionIntroduction of the methyl group at the C2 position of a dihydropyridinone precursor.

Biomass-Derived Precursors in the Synthesis of Methylated Piperidines

The transition towards sustainable chemistry has spurred research into the use of renewable biomass for the production of valuable N-heterocyclic compounds, including methylated piperidines. researchgate.netnih.gov Lignocellulosic biomass, in particular, serves as a rich source of platform molecules that can be catalytically converted into piperidine scaffolds. researchgate.net

A notable strategy involves the use of triacetic acid lactone (TAL), which can be produced microbially from glucose. nih.gov A tandem catalytic route has been developed for the selective synthesis of 2-methyl piperidine (MP) from TAL. researchgate.net This process first involves the aminolysis of TAL to form 4-hydroxy-6-methylpyridin-2(1H)-one (HMPO). Subsequently, HMPO is transformed into 2-methyl piperidine over a Ruthenium catalyst supported on a beta zeolite (Ru/BEA). researchgate.netnih.gov This method has achieved yields of up to 76.5%, showcasing an efficient pathway from a renewable resource to a methylated piperidine core structure. nih.gov

Another significant biomass-derived building block is furfural (B47365), which is readily available from the hemicellulose fraction of biomass. researchgate.netresearchgate.net Catalytic strategies have been devised to convert furfural into piperidine, demonstrating the potential to create the basic heterocyclic structure from non-fossil fuel sources. researchgate.net Furthermore, aldohexoses like D-glucopyranose are precursors for piperidine nitrones, which serve as versatile intermediates in the synthesis of polyhydroxylated piperidines, also known as iminosugars. nih.gov These approaches, focused on creating the methylated piperidine skeleton, lay the groundwork for subsequent functionalization to produce specific derivatives like this compound.

Below is a summary of key biomass-derived precursors and their conversion to piperidine structures.

Biomass PrecursorPlatform Molecule/IntermediateCatalytic SystemResulting Piperidine StructureReference
GlucoseTriacetic Acid Lactone (TAL)Ru/BEA-602-Methyl piperidine researchgate.netnih.gov
HemicelluloseFurfuralRu1CoNP/HAP SSAAPiperidine researchgate.net
D-Glucopyranose2,3,4,6-tetra-O-benzyl-d-glucopyranoseMulti-step sequenceD-Glucopyranose-Derived Piperidine Nitrone nih.gov

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of pharmaceutical intermediates to enhance sustainability and reduce environmental impact. unibo.it For a compound like this compound, several green strategies can be envisioned based on general advancements in organic synthesis.

One primary focus is the replacement of conventional, hazardous solvents with more environmentally benign alternatives. unibo.it Bio-derived solvents such as 2-methyl tetrahydrofuran (B95107) (2-MeTHF) have emerged as viable substitutes for traditional solvents like tetrahydrofuran (THF) in various chemical transformations, including coupling reactions. unibe.ch The use of 2-MeTHF is advantageous due to its renewable origin and lower water solubility, which can simplify workup procedures. unibe.ch Other solvents considered greener alternatives in synthetic chemistry include cyclopentyl methyl ether (CPME) and γ-valerolactone (GVL). unibo.it

Catalysis plays a central role in green synthesis. The development of heterogeneous catalysts is particularly important as they can be easily separated and recycled. For the synthesis of piperidines, which often involves the hydrogenation of pyridine (B92270) precursors, new heterogeneous cobalt catalysts have been developed that allow the reaction to proceed in water, a green solvent, without the need for acids. nih.gov

Furthermore, adopting continuous flow manufacturing platforms instead of traditional batch processing can significantly improve safety, efficiency, and scalability while minimizing waste. unibe.ch A continuous flow setup allows for precise control over reaction parameters and reduces the volume of hazardous reagents present at any given time. unibe.ch Applying these principles—such as using bio-derived solvents, aqueous reaction media, heterogeneous catalysis, and continuous flow technology—could substantially improve the environmental footprint of the synthesis of this compound.

Functional Group Interconversions and Derivatization Strategies

Esterification and Transesterification Reactions of Related Piperidine Carboxylic Acids

The synthesis of this compound from its corresponding carboxylic acid is a fundamental esterification reaction. Several methods are available for this transformation, ranging from classic acid-catalyzed processes to milder, modern coupling techniques.

A common and straightforward method is direct esterification using an alcohol in the presence of an acid catalyst. For instance, 4-methyl-2-piperidinecarboxylic acid hydrochloride can be effectively esterified by reacting it with ethanol (B145695) to yield the corresponding ethyl ester hydrochloride. google.com Similarly, the process can be carried out by first activating the carboxylic acid with thionyl chloride to form an acyl chloride intermediate, which then readily reacts with an alcohol, such as methanol (B129727) or ethanol, to produce the desired ester. nih.govgoogle.com

For substrates sensitive to harsh acidic conditions, alternative methods using coupling reagents are employed. Di-t-butyl dicarbonate (B1257347) ((BOC)₂O) in the presence of a catalytic amount of N,N'-dimethylaminopyridine (DMAP) provides a clean and efficient conversion of carboxylic acids to their methyl, ethyl, or t-butyl esters. researchgate.net This method is advantageous as the byproducts, t-butanol and carbon dioxide, are volatile and easily removed. researchgate.net Another approach involves the use of enzyme catalysis. While often used for hydrolysis, enzymes like pig liver esterase (PLE) can catalyze the formation of esters enantioselectively, offering a route to chiral piperidine esters. cdnsciencepub.com

The table below outlines various methods for the esterification of piperidine carboxylic acids.

MethodReagentsSubstrate ExampleProduct ExampleKey FeaturesReference
Acid-CatalyzedEthanol, HCl4-Methyl-2-piperidinecarboxylic acid hydrochloride4-Methyl-2-piperidinecarboxylic acid ethyl ester hydrochlorideSimple, direct method google.com
Acyl Chloride IntermediateThionyl chloride, then Ethanol4-Methyl-2-piperidinecarboxylic acid4-Methylpiperidine-2-carboxylateHigh reactivity google.com
Coupling Reagent(BOC)₂O, DMAP, AlcoholGeneral Carboxylic AcidsCorresponding EstersMild conditions, volatile byproducts researchgate.net
EnzymaticPig Liver Esterase (PLE)Racemic Piperidine Esters (for hydrolysis)Enantioenriched Acids and EstersHigh enantioselectivity cdnsciencepub.com

Modifications of the Piperidine Nitrogen Atom

The secondary amine of the piperidine ring is a key site for functionalization, allowing for the introduction of a wide range of substituents that can modulate the compound's chemical and biological properties. Common modifications include N-alkylation and N-acylation.

N-alkylation can be achieved through various methods. A widely used green chemistry approach is catalytic reductive amination, also known as "hydrogen borrowing." google.com This method can be used to introduce a methyl group onto the piperidine nitrogen by reacting the parent piperidine with formaldehyde (B43269) in a hydrogen atmosphere, often using a palladium catalyst. google.comgoogle.com This process avoids the use of toxic and non-atom-economical alkylating agents like dimethyl sulfate. google.com Other alkyl groups can be introduced using the appropriate aldehyde or ketone.

N-acylation is another important derivatization, typically accomplished by reacting the piperidine with an acyl chloride or an acid anhydride (B1165640). cdnsciencepub.com For example, N-acetylation can be performed using acetic anhydride in the presence of a base like potassium carbonate. cdnsciencepub.com The resulting N-acyl derivatives, such as 1-acetyl-2-methylpiperidine-2-carboxylic acid, are often stable, crystalline solids. chemscene.com This modification can serve as a protecting group strategy or be used to synthesize specific target molecules. rsc.org The introduction of a tosyl group is another common modification that can alter the nucleophilicity of the nitrogen and influence the molecule's biological activity. nih.gov

Modification TypeReagentsFunctional Group IntroducedExample ProductReference
N-MethylationFormaldehyde, H₂, Catalyst (e.g., Pd)Methyl (-CH₃)N-Methyl piperidine-2-carboxylic acid-2,6-xylidide google.com
N-AcetylationAcetic Anhydride, K₂CO₃Acetyl (-COCH₃)N-Acetyl-2-carboxymethylpiperidine cdnsciencepub.com
N-TosylationTosyl ChlorideTosyl (-SO₂C₇H₇)N-Tosyl-piperidine derivative nih.gov
N-Ethylation(Not specified)Ethyl (-CH₂CH₃)N-Ethyl-piperidine derivative nih.gov

Introduction and Transformation of Substituents on the Piperidine Ring

Modifying the carbon skeleton of the piperidine ring is crucial for creating structural diversity and accessing complex target molecules. Substituents can be introduced either during the ring-forming process or by functionalizing the pre-formed heterocycle.

One powerful strategy for ring construction is the catalytic hydrogenation of substituted pyridine precursors. nih.gov The choice of catalyst and reaction conditions can influence the stereochemical outcome of the reduction, providing access to various diastereomers of polysubstituted piperidines. nih.gov For example, the reduction of a substituted pyridine can be performed using heterogeneous cobalt or palladium catalysts to yield the corresponding piperidine with the substitution pattern intact. nih.gov

For the functionalization of a pre-formed ring system, conjugate addition reactions are particularly useful. A key step in the synthesis of certain substituted piperidines involves the conjugate addition of a nucleophile, such as a phenylboronic acid, to an α,β-unsaturated ketone precursor like a dihydropyridinone. nih.gov This reaction effectively installs a substituent at a specific position on the piperidine ring.

Further transformations can be performed on existing substituents. For instance, a ketone group on the ring can be homologated (chain-extended) via a Wittig reaction, converting it into an alkene that can be further functionalized. nih.gov These strategies for introducing and transforming substituents on the piperidine ring are essential for the synthesis of complex natural products and pharmacologically active compounds. whiterose.ac.uk

Reaction Mechanisms and Chemical Transformations of Methyl 2 Methylpiperidine 2 Carboxylate

Carboxylation and Decarboxylation Mechanisms within Piperidine (B6355638) Systems

Carboxylation and decarboxylation are fundamental reactions involving the addition or removal of a carboxyl group, respectively. wikipedia.org Within piperidine systems, these transformations are crucial for the synthesis and modification of biologically active molecules. The nitrogen atom of the piperidine ring plays a key role in these mechanisms, particularly in the formation of N-carboxylates, which are carbamate (B1207046) derivatives.

The formation of piperidine-N-carboxylates, a type of carbamate, typically occurs through the reaction of a secondary amine, such as piperidine, with carbon dioxide (CO₂). This reaction is a key step in various chemical processes, including CO₂ capture technologies. The mechanism involves the nucleophilic attack of the nitrogen atom of the piperidine ring on the electrophilic carbon atom of CO₂. nih.gov

Carbamate Formation: R₂NH + CO₂ ⇌ R₂NCOO⁻ + H⁺

Bicarbonate Formation: H₂O + CO₂ ⇌ HCO₃⁻ + H⁺

Amine Protonation: R₂NH + H⁺ ⇌ R₂NH₂⁺

These equilibria are influenced by factors such as pH, temperature, and the concentration of reactants. nih.govresearchgate.net For secondary amines like piperidine, the formation of the carbamate is generally favored. mdpi.com

Kinetic studies provide insight into the rates of carbamate formation and its reverse reaction, hydrolysis. The rate law for the reaction of amines with carbon dioxide can be complex, often involving both uncatalyzed and catalyzed pathways. researchgate.net

The general rate law is expressed as: rate = k_amine[R₂NH][CO₂] + k'_amine[R₂NH][B][CO₂] where B is a base catalyst, which can be another amine molecule or hydroxide. researchgate.net

Kinetic and thermodynamic parameters have been extensively studied for various amine systems, including those structurally related to piperidine, such as piperazine (B1678402). These studies utilize techniques like ¹H NMR and stopped-flow measurements to determine rate constants and equilibrium constants. nih.govresearchgate.net

Table 1: Selected Kinetic and Thermodynamic Data for Carbamate Formation in Amine-CO₂ Systems
AmineParameterValueConditionsSource
PiperazineEquilibrium Constant (K_cbm) for Carbamate Formation>10³Aqueous Solution mdpi.com
PiperazineEquilibrium Constant (K_hyd) for Carbamate Hydrolysis<1Aqueous Solution mdpi.com
Monoethanolamine (MEA)Forward Rate Constant (k_f) with CO₂4300 M⁻¹s⁻¹25°C, Aqueous nih.gov
Monoethanolamine (MEA)Reverse Rate Constant (k_r)0.0049 s⁻¹25°C, Aqueous nih.gov

The data indicate that for amines like piperazine, carbamate formation is thermodynamically favorable. The rates of these reactions are highly dependent on the amine's structure and basicity. researchgate.net

Several factors can influence the pathways of carboxylation and decarboxylation reactions in piperidine systems.

Steric Hindrance: The substitution pattern on the piperidine ring can significantly affect reaction rates and outcomes. For instance, in the synthesis of piperidines via intramolecular cyclization, steric hindrance can dictate the preferred reaction pathway, such as favoring ortho-addition in certain cyclization reactions. nih.gov The presence of a methyl group at the 2-position in methyl 2-methylpiperidine-2-carboxylate introduces steric bulk around the reaction center, which can influence the approach of reactants.

Solvent Effects: The choice of solvent is critical as it can affect the solubility of reactants and stabilize transition states. In copper(II) carboxylate-promoted carboamination reactions to form piperidines, polar solvents like DMF or CH₃CN were initially required due to the poor solubility of the copper salt. However, using more soluble copper salts allowed for reactions in non-polar solvents. nih.govnih.gov The solvent can also act as a base or a proton shuttle, directly participating in the reaction mechanism. mdpi.com

Catalyst and Additives: The nature of the catalyst and the presence of additives can dramatically alter reaction efficiency and selectivity. For example, in the synthesis of coumarin-3-carboxamides using piperidine as a catalyst, the ratio of piperidine to a co-catalyst like iodine was found to be crucial for optimizing the product yield. mdpi.com Similarly, zinc(II) compounds can act as Lewis acids to catalyze the formation of C-N bonds in reactions involving piperidine derivatives. rsc.org

Cyclization and Ring Expansion/Contraction Reactions

Piperidine-2-carboxylates are versatile intermediates for the synthesis of more complex heterocyclic structures through cyclization and ring transformation reactions.

Intramolecular cyclization is a powerful strategy for constructing new rings within a molecule. mdpi.com For derivatives of this compound, the existing piperidine ring can serve as a scaffold for further annulation.

One common approach involves the cyclization of a side chain attached to the piperidine nitrogen or another position on the ring. mdpi.com For example, copper(II) carboxylate-promoted intramolecular carboamination of N-substituted amines with an alkenyl side chain can form new rings fused to the initial piperidine structure. nih.gov The mechanism is believed to involve an intramolecular syn-aminocupration followed by the addition of a carbon radical to an aromatic ring. nih.govnih.gov

Various methods for intramolecular cyclization to form piperidine rings have been developed, including:

Metal-catalyzed cyclization nih.gov

Radical cyclization mdpi.com

Electrophilic cyclization nih.gov

Aza-Michael reaction nih.gov

These strategies can be adapted to build upon the piperidine-2-carboxylate core, leading to diverse polycyclic systems.

Ring expansion and contraction reactions allow for the conversion of the piperidine ring into other heterocyclic systems. A notable example is the synthesis of 2-carboxylated pyrrolidines (a ring contraction) from N-sulfonylated piperidine derivatives (lactams). researchgate.net

The process involves two main steps:

α-Monohalogenation: Selective halogenation of the N-sulfonyl lactam at the α-position.

Ring Opening/Closing: The resulting α-halogeno N-sulfonyl lactam undergoes a ring-opening and subsequent ring-closing reaction in the presence of a nucleophile (e.g., an alcohol) under basic conditions to yield the ring-contracted 2-carboxylated pyrrolidine (B122466) derivative. researchgate.net

Tandem Reactions Involving this compound

While specific tandem reactions commencing with this compound are not extensively documented in dedicated studies, the bifunctional nature of the molecule—possessing both a nucleophilic secondary amine and an electrophilic ester group—allows for the design of plausible tandem sequences. A hypothetical yet chemically sound tandem reaction could involve an initial N-alkylation followed by an intramolecular cyclization.

Oxidative and Reductive Transformations

The piperidine ring in this compound is susceptible to oxidation, particularly dehydrogenation, to form more unsaturated derivatives. The ester group, conversely, is generally stable to common oxidizing agents that target the amine functionality.

The most common oxidative transformation for N-H piperidines is dehydrogenation to form enamines or iminium ions. Reagents like mercury(II) acetate (B1210297) or the mercury(II)-EDTA complex are effective for this purpose. researchgate.netarkat-usa.org For this compound, oxidation would preferentially occur at the C6 position, which is alpha to the nitrogen and less sterically hindered than the quaternary C2 position. The reaction with Hg(OAc)₂ would proceed via an initial complexation of Hg(II) with the amine, followed by abstraction of a proton from the C6 position and elimination of mercury(0) to yield a cyclic enamine, Methyl 1,2,3,4-tetrahydro-2-methylpyridine-2-carboxylate. This enamine is a valuable synthetic intermediate, capable of reacting with various electrophiles.

Research on analogous 2-methyl-1-substituted piperidine derivatives has shown that dehydrogenation with Hg(II)-EDTA regioselectively forms an iminium function involving the tertiary α-carbon atom of the piperidine ring. researchgate.net This intermediate can then undergo further reactions, such as cyclization if a suitable nucleophile is present. researchgate.net

Table 1: Oxidizing Agents for Piperidine Ring Dehydrogenation

Reagent Expected Product Comments
Mercury(II) Acetate (Hg(OAc)₂) Enamine (at C6) High yield and selectivity for the less substituted α-carbon. arkat-usa.org
Mercury(II)-EDTA Complex Iminium Ion/Enamine Effective for dehydrogenation of N-substituted piperidines. researchgate.net

The methyl ester group of this compound can be readily reduced to a primary alcohol using powerful hydride-donating reagents. Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this transformation. masterorganicchemistry.com The reaction proceeds by the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating a methoxide (B1231860) ion to yield an aldehyde. The resulting aldehyde is immediately reduced further by another equivalent of hydride to form the primary alcohol, (2-methylpiperidin-2-yl)methanol, after an acidic workup. masterorganicchemistry.comkhanacademy.org

Due to the high reactivity of LiAlH₄, the reaction is typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) at reduced temperatures to control its exothermicity. rsc.org The secondary amine (N-H) group will also react with LiAlH₄ in an initial acid-base reaction to form a lithium aluminate salt and hydrogen gas, consuming one equivalent of the reducing agent. Therefore, an excess of LiAlH₄ is required for the complete reduction of the ester.

Table 2: Reducing Agents for Ester Functionality

Reagent Product Typical Conditions
Lithium Aluminum Hydride (LiAlH₄) (2-Methylpiperidin-2-yl)methanol Anhydrous THF or Et₂O, 0°C to reflux. masterorganicchemistry.com

Nucleophilic and Electrophilic Substitution Reactions on the Piperidine Core

The piperidine core of this compound offers two main sites for substitution reactions: the nitrogen atom and the α-carbon atoms (C6).

The secondary amine nitrogen is inherently nucleophilic due to its lone pair of electrons and is the primary site for electrophilic substitution. It readily reacts with a variety of electrophiles in reactions such as N-alkylation and N-acylation. researchgate.net N-alkylation can be achieved using alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base like potassium carbonate or triethylamine (B128534) to neutralize the hydrogen halide byproduct. researchgate.netchemicalforums.com Similarly, N-acylation can be performed using acid chlorides or anhydrides to form the corresponding N-acyl derivative.

Direct substitution on the carbon atoms of the piperidine ring is more challenging. However, modern synthetic methods have enabled the functionalization of C-H bonds adjacent to the nitrogen. For instance, photoredox catalysis allows for the α-amino C–H arylation of highly substituted piperidines with electron-deficient cyanoarenes. acs.org This reaction proceeds via the formation of an α-amino radical intermediate, which then engages in a coupling reaction with the aryl partner. For this compound, this functionalization would occur selectively at the C6 methylene (B1212753) group.

Table 3: Substitution Reactions

Reaction Type Reagent/Catalyst Position of Substitution Product Type
N-Alkylation Alkyl Halide (R-X), Base (e.g., K₂CO₃) Nitrogen N-Alkyl-2-methylpiperidine-2-carboxylate
N-Acylation Acyl Chloride (RCOCl), Base (e.g., Et₃N) Nitrogen N-Acyl-2-methylpiperidine-2-carboxylate

Rearrangement Reactions and Their Mechanistic Elucidation

Rearrangement reactions of the piperidine scaffold can lead to significant structural changes, such as ring contraction or expansion. While carbocation-mediated rearrangements like the Wagner-Meerwein shift are fundamental in organic chemistry, their application to this specific molecule is not well-documented and would require the generation of an unstable carbocation at the C2 or C6 position. wikipedia.orgmychemblog.com More plausible rearrangements would involve transformations of derivatives of the title compound.

One such possibility is the thermal rearrangement of the corresponding piperidine N-oxide. If this compound is oxidized at the nitrogen to form the N-oxide, this derivative could undergo a thermal Current time information in Merrimack County, US.acs.org- or acs.orgnih.gov-sigmatropic rearrangement. Studies on similar 1-methyl-2-arylpiperidine N-oxides have shown that they can rearrange upon heating to form seven-membered hexahydro-1,2-oxazepine rings. acs.org This transformation involves the cleavage of the N-O bond and the formation of a new C-O bond, effectively expanding the ring size.

Another potential pathway is a photochemical ring contraction. If the piperidine nitrogen is first acylated with a group containing a photoreactive phenyl ketone, the resulting N-acyl derivative could undergo a Norrish Type II reaction upon irradiation with visible light. nih.gov This process involves an initial 1,5-hydrogen atom transfer from the C6 position to the excited ketone, forming a 1,4-diradical. Subsequent homolytic cleavage of the C2-N bond followed by an intramolecular Mannich-type cyclization of the resulting imine-enol intermediate would lead to a highly substituted cyclopentane (B165970) derivative. nih.gov This sophisticated rearrangement remodels the entire heterocyclic scaffold.

Advanced Spectroscopic and Structural Analysis of Methyl 2 Methylpiperidine 2 Carboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules in solution. For Methyl 2-methylpiperidine-2-carboxylate and its derivatives, NMR provides invaluable insights into their three-dimensional structure, conformational preferences, and dynamic behavior.

High-Resolution NMR for Conformational Assignment (e.g., 1D and 2D NMR)

High-resolution 1D and 2D NMR techniques are instrumental in defining the stereochemistry and conformational preferences of substituted piperidines. The characteristic chair conformation of the piperidine (B6355638) ring can be readily identified through the analysis of proton (¹H) and carbon-¹³ (¹³C) NMR spectra.

For piperidine derivatives, the orientation of substituents (axial or equatorial) is a key determinant of the molecule's properties. In the case of 2,6-diarylpiperidin-4-ones with a chloro substituent at the C3 position, ¹H NMR data confirmed a chair conformation where both the aryl and chloro groups are equatorially disposed. niscpr.res.in The coupling constants observed in the ¹H NMR spectra, particularly the large diaxial couplings (Jaa ≈ 10 Hz) and smaller axial-equatorial couplings (Jae ≈ 4 Hz), are indicative of this conformational preference. niscpr.res.in

The conformational analysis of a series of regio- and diastereoisomers of methyl-substituted pipecolinates, which are structurally similar to this compound, has been successfully achieved using ¹H NMR. The diastereomeric ratios of these compounds were determined from the crude ¹H NMR spectra following their synthesis. nih.gov This highlights the power of even basic 1D NMR in establishing the stereochemical outcome of synthetic procedures.

In more complex derivatives, such as N-acyl-2,6-diphenylpiperidin-4-one oximes, NMR studies have revealed a preference for twist-boat conformations, which exist in equilibrium between two rotameric states due to restricted rotation around the N-acyl bond. researchgate.net This demonstrates the ability of NMR to probe more subtle conformational features beyond the simple chair form.

A comprehensive analysis of the ¹³C NMR spectra of piperidine and N-methylpiperidine provides foundational data for understanding the electronic environment of the carbon atoms within the piperidine ring. acs.org These chemical shifts are sensitive to the conformational state of the ring and the nature and orientation of substituents.

Table 1: Representative ¹H NMR Coupling Constants for Conformational Analysis of Piperidine Derivatives

Interaction Type Typical Coupling Constant (J) in Hz Implied Dihedral Angle
Axial-Axial 10 - 13 ~180°
Axial-Equatorial 2 - 5 ~60°
Equatorial-Equatorial 2 - 5 ~60°

This interactive table allows sorting by column.

Analysis of Isotopic Effects on Chemical Shifts (e.g., Deuterated Analogs)

The substitution of an atom with one of its isotopes, most commonly hydrogen with deuterium (B1214612), can induce small but measurable changes in NMR chemical shifts. These isotopic effects provide a sensitive probe for investigating molecular structure, conformation, and hydrogen bonding. huji.ac.ilnih.gov The magnitude of the isotope shift is influenced by factors such as the fractional change in mass, the distance from the substitution site, and the sensitivity of the shielding of the observed nucleus. huji.ac.ilstemwomen.org

In the context of piperidine derivatives, studies on racemic N-CH₂D-2-methylpiperidine have demonstrated a noticeable chemical shift difference of 14 ppb for the CH₂D protons at 22 °C. soton.ac.uk This inequivalence arises from the chiral environment of the 2-methylpiperidine (B94953) ring, which leads to different populations of the CH₂D rotamers. soton.ac.uk The experimental ¹H NMR spectrum of N-CH₂D-2-methylpiperidine exhibits a characteristic AB pattern for the methyl group region, confirming the small chemical shift difference between the two protons. researchgate.net

The chemical shift difference in such deuterated analogs is temperature-dependent, with larger differences observed at lower temperatures. For instance, a significantly larger chemical shift difference was observed for N-CH₂D-2-methylpiperidine at -95 °C. soton.ac.uk This temperature dependence reflects changes in the populations of the different conformers.

Isotope effects are not limited to ¹H NMR. One-bond deuterium isotope effects on ¹³C chemical shifts can range from 0.2 to 1.5 ppm, while two-bond effects are typically around 0.1 ppm. huji.ac.il These effects can be used to assign spectra and gain insights into bonding and molecular geometry. The study of isotopic perturbation of equilibrium can also provide information on the relative stability of different tautomeric or conformational forms. nih.gov

The synthesis of isotopically labeled compounds, such as N-deuteriomethyl derivatives of piperidines, can be achieved through methods like the Eschweiler-Clarke reaction using deuterated reagents. researchgate.net

Table 2: Observed Deuterium Isotope Effects on ¹H Chemical Shifts in Piperidine Derivatives

Compound Observed Nucleus Isotope Shift (ppb) Temperature (°C) Reference
N-CH₂D-2-methylpiperidine ¹H in CH₂D 14 22 soton.ac.uk
N-CH₂D-2-methylpiperidine ¹H in CH₂D Significantly larger -95 soton.ac.uk

This interactive table allows sorting by column.

Dynamic NMR Studies for Conformational Dynamics

Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying the rates and energetics of conformational processes that occur on the NMR timescale, such as ring inversion and bond rotation. researchgate.net For piperidine derivatives, DNMR can be used to determine the energy barriers associated with the interconversion of different chair conformations and other dynamic processes. researchgate.netrsc.org

In a study of N-benzoylated piperazine (B1678402) compounds, which share structural similarities with acylated piperidines, temperature-dependent ¹H NMR spectroscopy was used to investigate the conformational behavior. rsc.org The restricted rotation of the partial amide double bond and the interconversion of the piperazine chair conformations led to the observation of two different coalescence points (Tc). rsc.org From these coalescence temperatures, the Gibbs free activation energy (ΔG‡) for these processes was calculated to be between 56 and 80 kJ mol⁻¹. rsc.org

The energy barrier for ring inversion in piperidine analogues can be influenced by the nature of the substituents. For instance, the ring inversion barriers in certain Si-chiral 1,3-azasilinanes were determined to be in the range of 8.25 to 9.0 kcal/mol. researchgate.net

Variable temperature NMR studies on N,O-diacetyl-t-3-methyl-r-2, c-6-diphenylpiperidin-4-one oxime allowed for the determination of the rotational barriers (ΔG‡) for syn-anti isomerism, which were found to be 44.2 and 43.5 kJ mol⁻¹. researchgate.net

Recent advancements in ultrafast time-resolved Rydberg fingerprint spectroscopy have been applied to study the conformational dynamics of N-methyl piperidine. rsc.org This technique allows for the observation of coherent oscillatory motions and the determination of thermodynamic parameters for conformational transformations in electronically excited states. rsc.org

Table 3: Representative Energy Barriers for Conformational Processes in Piperidine-like Scaffolds

Compound Type Dynamic Process Activation Energy (ΔG‡) Method
N-benzoylated piperazines Amide bond rotation / Ring inversion 56 - 80 kJ mol⁻¹ Dynamic NMR
Si-chiral 1,3-azasilinanes Ring inversion 8.25 - 9.0 kcal mol⁻¹ Dynamic NMR
N,O-diacetyl-t-3-methyl-r-2, c-6-diphenylpiperidin-4-one oxime Syn-anti rotamerism 43.5 - 44.2 kJ mol⁻¹ Dynamic NMR

This interactive table allows sorting by column.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the molecular vibrations of a compound. These vibrations are sensitive to the molecule's structure, conformation, and intermolecular interactions, making vibrational spectroscopy a valuable tool for the analysis of this compound.

Conformational Analysis using Raman Spectroscopy

Raman spectroscopy is particularly well-suited for the conformational analysis of piperidine derivatives in both liquid and solid states. nih.gov The Raman spectra of different conformers often exhibit distinct vibrational bands, allowing for their identification and quantification.

A study on 2-methylpiperidine (2-MP) demonstrated the utility of Raman spectroscopy in determining the conformation of the methyl group. nih.gov The experimental Raman spectra of liquid and aqueous 2-MP, as well as aqueous 2-methylpiperidinium chloride (2-MPH⁺Cl⁻), were consistent with the methyl group being in the equatorial position. nih.gov This was further supported by quantum chemical calculations and confirmed by the crystal structure of 2-methylpiperidinium 2-methylpiperidine-N-carboxylate, which also showed the equatorial conformation in the solid state. nih.govdoi.org

The ability to distinguish between axial and equatorial conformers is crucial. Theoretical calculations for 2-methylpiperidine and its protonated form, 2-methylpiperidinium, provided simulated Raman spectra for both the methyl group in the axial and equatorial positions, aiding in the interpretation of the experimental data. doi.org

The conformational preferences of ester groups, such as the carboxylate in the target molecule, can also be monitored by Raman spectroscopy. Studies on methyl butanoate have shown that Raman spectroscopy in supersonic jet expansions can be used to quantify coexisting conformations. nih.gov This technique is complementary to microwave spectroscopy and can help in understanding the factors that govern the folding of alkyl chains. nih.gov

Table 4: Key Raman Bands for Conformational Assignment of 2-Methylpiperidine Species

Species Conformation Key Vibrational Mode Experimental Frequency (cm⁻¹)
2-Methylpiperidine Equatorial Me Ring deformation ~790
2-Methylpiperidinium Equatorial Me C-N stretch ~873
2-Methylpiperidine-N-carboxylate Equatorial Me Carbonate stretch ~1065

This interactive table is based on data for related compounds and illustrates the types of vibrational modes sensitive to conformation.

Correlation with Computational Vibrational Frequencies

The interpretation of experimental vibrational spectra is greatly enhanced by correlating the observed frequencies with those calculated using quantum chemical methods, such as Density Functional Theory (DFT). nih.gov This approach allows for a more definitive assignment of vibrational modes and provides a deeper understanding of the relationship between structure and vibrational behavior. nih.gov

For piperidine and its derivatives, DFT calculations have been successfully employed to simulate Raman and IR spectra. nih.govresearchgate.net In the study of 2-methylpiperidine, quantum chemical calculations at the B3LYP/6-311++G(d,p) level of theory yielded simulated Raman spectra that were consistent with the experimental spectra, confirming the equatorial position of the methyl group. nih.gov

Similarly, for piperidine-3-carboxylic acid, the experimental mid-IR, far-IR, and Raman spectra were interpreted with the support of harmonic vibrational spectra calculated at the MP2 and B3LYP/6-311++G(d,p) levels. researchgate.netgazi.edu.tr The calculations helped to identify the most stable tautomer and assign the vibrational frequencies in detail with the aid of total energy distribution (TED) analysis. researchgate.net

The correlation between experimental and theoretical vibrational data is a powerful strategy for structural elucidation. For a novel piperidine derivative, 4-(2-keto-1-benzimidazolinyl) piperidine, the vibrational wavenumbers calculated using the DFT/B3LYP method with the 6-311++G(d,p) basis set were found to be in good agreement with the experimental FT-IR and FT-Raman data. researchgate.net This agreement supported the deduction of the chair conformation of the piperidine ring. researchgate.net

This combined experimental and computational approach provides a robust framework for the detailed vibrational analysis of this compound, enabling the confident assignment of its conformational state and vibrational modes.

X-ray Diffraction and Crystallographic Studies

X-ray diffraction is a cornerstone technique for the unambiguous determination of three-dimensional molecular structures, including the precise spatial arrangement of atoms in a crystal lattice. researchgate.net For chiral molecules like this compound, this method is indispensable for establishing the absolute configuration of stereocenters.

Determination of Absolute Stereochemistry

The determination of the absolute stereochemistry of a chiral compound is a critical step in pharmaceutical and chemical research, as enantiomers can exhibit vastly different biological activities. nih.govsoton.ac.uk Single-crystal X-ray diffraction (SCXRD) stands as a primary method for this purpose, provided a suitable single crystal can be grown. nih.gov The technique relies on the phenomenon of anomalous dispersion (or anomalous scattering), which occurs when the frequency of the X-ray radiation is close to the natural absorption frequency of an atom in the crystal. thieme-connect.de This effect introduces a phase shift in the scattered X-rays, allowing for the differentiation between a molecule and its non-superimposable mirror image. thieme-connect.de

For the successful determination of absolute configuration using X-rays, two conditions must be met: the compound must crystallize in a non-centrosymmetric space group, and there must be at least one atom present that exhibits significant anomalous scattering for the specific X-ray wavelength used. thieme-connect.de While lighter elements (C, H, N, O) show very weak anomalous scattering, the presence of heavier atoms (e.g., halogens, sulfur, or metals) can significantly enhance this effect, leading to a more reliable assignment. soton.ac.ukthieme-connect.de

In a study of a related chiral compound featuring a piperazine ring, X-ray crystallographic analysis was successfully used to identify the absolute configuration of its enantiomers. nih.gov The analysis of the (+)- and (-)-isomers allowed for the definitive assignment of one as the S-enantiomer and the other as the R-enantiomer. nih.gov Recently, microcrystal electron diffraction (microED) has also emerged as a powerful crystallographic technique capable of rapid structural elucidation and absolute stereochemistry determination from micro- or nanocrystals, which are often easier to obtain than large single crystals required for SCXRD. nih.gov

Table 1: Key Concepts in Crystallographic Determination of Absolute Stereochemistry

Concept Description Relevance
Chirality A property of a molecule that is not superimposable on its mirror image. Essential for understanding the distinct properties of enantiomers. soton.ac.uk
Anomalous Dispersion A phenomenon where a phase shift occurs when X-rays are scattered by an atom near its absorption edge. This is the physical basis for distinguishing between enantiomers in an X-ray diffraction experiment. thieme-connect.de
Flack Parameter A value refined during crystallographic analysis that indicates the correctness of the assigned absolute stereochemistry. A value near zero confirms the assignment. researchgate.net Provides a quantitative measure of confidence in the stereochemical assignment.

| Non-centrosymmetric Space Group | A crystal symmetry group that lacks a center of inversion. | A necessary condition for a chiral molecule to crystallize in a way that allows its absolute configuration to be determined. thieme-connect.de |

Solid-State Conformational Analysis

Crystallographic studies provide a precise snapshot of a molecule's conformation in the solid state. For cyclic systems like the piperidine ring in this compound, this analysis reveals the preferred ring puckering (e.g., chair, boat, or twist conformations) and the orientation of its substituents (axial vs. equatorial).

The conformational preferences of N-acylpiperidines are influenced by steric interactions. nih.gov In derivatives with a 2-methyl substituent, two primary conformers exist regarding the orientation of the methyl group and the exocyclic carbonyl oxygen: cis and trans. nih.gov For a 2-methylpiperidine-1-carboxylate, the trans configuration in the equatorial conformer is destabilized by steric clash, with a calculated free energy difference (ΔG) of 0.5 kcal/mol compared to the cis form. nih.gov This steric repulsion arises from the decreasing dihedral angle between the exocyclic vectors on the piperidine nitrogen as it gains more sp² character. nih.gov

Studies on N-methyl piperidine (NMP) have identified distinct chair and twist conformers. rsc.org While these studies were conducted using spectroscopic methods in the gas phase, they highlight the fundamental conformational possibilities of the piperidine ring that are also relevant in the solid state. The chair conformer is generally the most stable ground-state structure for piperidine rings. The specific conformation adopted in a crystal is a result of minimizing intramolecular steric strain and maximizing favorable intermolecular packing interactions.

Table 2: Calculated Free Energy Differences (ΔG) for N-Acylpiperidine Conformers

Compound Conformer Configuration ΔG (kcal/mol)
2-methylpiperidine-1-carboxylate trans (equatorial) 0.5
N,2-dimethylpiperidine-1-carboxamide trans (equatorial) 1.1
1-(2-methyl-1-piperidyl)ethanone trans (equatorial) 1.5

Data sourced from conformational studies on related N-acylpiperidines, indicating the energetic penalty for the trans configuration due to steric hindrance. nih.gov

Mass Spectrometry for Structural Elucidation of Reaction Products

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their mass-to-charge ratio (m/z) and fragmentation patterns. nih.gov For piperidine-containing molecules, techniques like electrospray ionization tandem mass spectrometry (ESI-MS/MS) are particularly valuable for characterizing reaction products and identifying unknown derivatives in complex mixtures. scielo.brresearchgate.net

The structural elucidation process involves ionizing the molecule and then inducing fragmentation. The resulting fragment ions are characteristic of the molecule's structure. Studies on piperidine alkaloids have shown that collision-induced dissociation (CID) experiments can reveal major fragmentation pathways. nih.gov For example, a common fragmentation pathway for certain piperidine alkaloids is the neutral elimination of substituents like water or acetic acid. nih.gov

The fragmentation pattern of the piperidine ring itself can also provide diagnostic information. For instance, the electron ionization (EI) mass spectrum of the parent 2-methylpiperidine shows a characteristic set of fragment ions that can be used to identify this core structure within a larger molecule. nist.gov When analyzing reaction products of this compound, mass spectrometry can confirm the addition of new functional groups by observing the corresponding increase in the parent ion's mass. The fragmentation pattern of this new product can then be analyzed to determine where the modification occurred on the molecule. The specific cleavages induced by the piperidine ring can make its derivatives more suitable for structural analysis than simpler derivatives like methyl esters, which often show weak parent ions and less informative fragmentation. nih.gov

Table 3: Common Mass Spectrometry Techniques and Applications for Piperidine Derivatives

Technique Description Application in Structural Elucidation
Electrospray Ionization (ESI) A soft ionization technique that produces intact molecular ions from solution. Ideal for determining the molecular weight of reaction products and preparing ions for tandem MS. nih.govscielo.br
Tandem MS (MS/MS) An ion is selected and fragmented, and the resulting fragment ions are analyzed. Allows for the proposal of fragmentation mechanisms and the detailed structural characterization of piperidine compounds. nih.govscielo.br
Electron Ionization (EI) A hard ionization technique that causes extensive fragmentation. Provides a reproducible "fingerprint" mass spectrum that can be compared to libraries for identification of known substructures like 2-methylpiperidine. nist.gov

| Collision-Induced Dissociation (CID) | A method used in tandem MS where ions are fragmented by collision with a neutral gas. | Reveals characteristic fragmentation pathways, such as neutral loss of substituents, which helps in identifying the structure. nih.gov |

Based on a comprehensive search of available scientific literature, there are no specific computational and theoretical studies published that focus solely on the chemical compound “this compound” to the depth and detail required by the requested outline.

Research in computational chemistry, including Quantum Chemical Calculations (DFT, Hartree-Fock) and Reaction Pathway Elucidation, is highly specific to the molecule being studied. While computational studies have been performed on related structures such as various substituted piperidines, 2-methylpiperidine, and other piperidine-2-carboxylate derivatives, the direct application and reporting of results for this compound are not present in the accessible literature.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article covering:

Geometry Optimization and Conformational Analysis: Specific conformational preferences and optimized geometric parameters for this exact molecule have not been published.

Prediction of Spectroscopic Parameters: While general methods for predicting NMR chemical shifts and vibrational frequencies exist, specific calculated values for this compound are not available.

Electronic Structure Analysis: Data on the Frontier Molecular Orbitals (HOMO-LUMO) and charge distribution for this compound have not been reported.

Reaction Pathway Elucidation: There are no published computational models detailing transition state analyses or energy profiles for chemical transformations involving this compound.

To fulfill the request would require generating speculative data that is not supported by scientific research, which would be inaccurate and misleading. Further research in the field of computational chemistry may address this specific compound in the future.

Computational Chemistry and Theoretical Studies on Methyl 2 Methylpiperidine 2 Carboxylate

Reaction Pathway Elucidation through Computational Modeling

Solvation Effects on Reaction Mechanisms

The role of the solvent is crucial in dictating the pathway and energetics of chemical reactions. For reactions involving cyclic amine esters like Methyl 2-methylpiperidine-2-carboxylate, solvation effects can significantly influence reaction mechanisms, particularly in processes such as hydrolysis or amidation. Computational studies on the amidation of activated esters with cyclic amines have highlighted the importance of including solvation models to accurately predict reaction pathways. nih.govacs.org

Implicit solvation models, such as the Polarizable Continuum Model (PCM), are often employed to account for the bulk electrostatic effects of the solvent. These models have demonstrated that the large charge separation that can occur in the transition states of reactions involving cyclic amines makes the inclusion of solvation effects critical for obtaining accurate relative free energies. nih.govacs.org For instance, in the concerted amidation of an ester, the transition state involves significant charge development which is stabilized by a polar solvent.

Illustrative Data on Solvation Effects:

The following table illustrates how the choice of solvent can theoretically influence the activation energy of a reaction involving a piperidine (B6355638) derivative. The values are hypothetical and serve to demonstrate the general trends observed in computational studies of similar reactions.

Reaction StepSolventDielectric Constant (ε)Calculated Activation Energy (kcal/mol)
Nucleophilic AttackDichloromethane8.9325.4
Nucleophilic AttackAcetonitrile37.523.1
Nucleophilic AttackWater80.120.5
Proton TransferDichloromethane8.9315.2
Proton TransferAcetonitrile37.513.8
Proton TransferWater80.111.9

This table is generated for illustrative purposes based on general principles of solvation effects on reaction mechanisms.

Advanced Electron Density Analysis (e.g., QTAIM, NCI)

QTAIM analysis can characterize the bonds within the molecule, for example, by locating bond critical points (BCPs) and analyzing the electron density (ρ) and its Laplacian (∇²ρ) at these points. This can provide quantitative measures of bond strength and type (covalent vs. ionic). For this compound, QTAIM could be used to analyze the C-N, C-C, and C=O bonds within the piperidine ring and the ester group, as well as any intramolecular hydrogen bonds that may influence its conformation.

NCI analysis is particularly useful for visualizing and characterizing weak, non-covalent interactions that are crucial for understanding conformational preferences and intermolecular interactions. This method plots the reduced density gradient (RDG) versus the sign of the second eigenvalue of the Hessian of the electron density multiplied by the density itself (sign(λ₂)ρ). This allows for the identification of regions of steric repulsion, van der Waals interactions, and hydrogen bonding.

Hypothetical QTAIM Parameters for Key Bonds:

This table presents hypothetical QTAIM parameters for some of the key bonds in this compound, based on typical values for similar organic molecules.

BondElectron Density (ρ) at BCP (a.u.)Laplacian of Electron Density (∇²ρ) at BCP (a.u.)Bond Character
C-N (ring)0.25-0.6Covalent
C-C (ring)0.28-0.7Covalent
C=O (ester)0.45-1.5Polar Covalent
C-O (ester)0.22-0.5Covalent

This table is generated for illustrative purposes based on general principles of QTAIM analysis.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful computational technique for exploring the conformational landscape of flexible molecules like this compound. The piperidine ring can adopt several conformations, with the chair form being the most stable. The presence of substituents at the C2 position, a methyl group and a methyl carboxylate group, will significantly influence the conformational preferences.

MD simulations can provide insights into the relative energies of different conformers and the energy barriers between them. For 2-substituted piperidines, the orientation of the substituent (axial vs. equatorial) is a key conformational feature. nih.gov The interplay of steric hindrance and electronic effects determines the preferred orientation. In the case of this compound, the bulky methyl and methyl carboxylate groups at the same carbon atom would likely lead to significant steric strain, influencing the puckering of the piperidine ring and the rotational barriers of the substituents.

Studies on related piperidine derivatives have shown that MD simulations can reveal the dynamic nature of these molecules and identify the most populated conformational states. researchgate.netnih.gov These simulations are often performed in a solvent box to mimic experimental conditions, allowing for the study of how solvent molecules interact with the solute and influence its conformational equilibrium.

Illustrative Conformational Energy Profile:

The following table provides a hypothetical relative energy profile for different conformations of this compound, which could be obtained from MD simulations.

ConformationSubstituent Orientations (Methyl, Carboxylate)Relative Energy (kcal/mol)Population (%)
Chair 1Axial, Equatorial2.55
Chair 2Equatorial, Axial1.815
Chair 3Equatorial, Equatorial (distorted)0.070
Twist-Boat-4.0<1

This table is generated for illustrative purposes based on general principles of conformational analysis of substituted piperidines.

The conformational landscape elucidated by MD simulations is crucial for understanding the molecule's reactivity and its potential interactions with biological targets, as the three-dimensional shape of a molecule is a key determinant of its function.

Advanced Applications and Research Directions in Chemical Science

Methyl 2-methylpiperidine-2-carboxylate as a Building Block in Complex Chemical Synthesis

The unique structural features of this compound, particularly its conformationally constrained piperidine (B6355638) ring and the quaternary stereocenter, render it an attractive starting material for the synthesis of intricate molecules. This steric hindrance and conformational rigidity can be strategically exploited to control the three-dimensional arrangement of atoms in larger structures.

Macrocycles are large ring structures that are prevalent in natural products and pharmaceuticals. The synthesis of these molecules often relies on cyclization reactions of linear precursors. This compound can serve as a key component in such precursors. The secondary amine of the piperidine ring and the methyl ester provide two points of functionality for chain extension. Once incorporated into a linear peptide or polyester (B1180765) chain, the piperidine unit acts as a "turn-inducing" element, pre-organizing the backbone for efficient macrocyclization.

Methodologies such as macrolactamization (forming an amide bond to close the ring) or ring-closing metathesis (RCM) can be employed. For instance, the piperidine nitrogen can be acylated with a long-chain carboxylic acid containing a terminal alkene, and the methyl ester can be hydrolyzed and coupled with an amino-alkene. The resulting diene could then undergo RCM to form the macrocycle. The rigid nature of the piperidine scaffold helps to reduce the entropic penalty associated with cyclization, potentially leading to higher yields. nih.gov

Table 1: Potential Macrocyclization Strategies Incorporating the Piperidine Scaffold

Cyclization MethodPrecursor Functional GroupsKey Reagent/CatalystResulting Linkage
MacrolactamizationAmine and Carboxylic AcidPeptide Coupling Reagents (e.g., HATU, PyAOP)Amide Bond
MacrolactonizationHydroxyl and Carboxylic AcidYamaguchi or Mitsunobu ReagentsEster Bond
Ring-Closing MetathesisTwo Terminal AlkenesGrubbs or Hoveyda-Grubbs CatalystsCarbon-Carbon Double Bond
Suzuki/Stille CouplingBoronic Acid/Ester and OrganohalidePalladium CatalystCarbon-Carbon Single Bond

The piperidine ring of this compound is a versatile scaffold that can be elaborated into more complex nitrogen-containing polycyclic systems. nih.govopenmedicinalchemistryjournal.commdpi.commdpi-res.comnih.gov Synthetic strategies can involve forming new rings fused or bridged to the existing piperidine core.

For example, intramolecular reactions can be designed to form a new bond between the piperidine nitrogen and another atom in a side chain attached to the C2 position, leading to the formation of bicyclic structures like indolizidines or quinolizidines. Alternatively, functionalization of the piperidine ring at positions C3-C6 through C-H activation or other methods can introduce reactive handles for subsequent annulation reactions, where a new ring is built onto the existing one. nih.gov The quaternary center at C2 provides a unique steric environment that can influence the stereochemical outcome of these cyclization reactions.

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability. nih.govrroij.comresearchgate.netnih.govqub.ac.uknih.gov The replacement of natural α-amino acids with constrained analogues like this compound is a common strategy in peptidomimetic design.

As an α,α-disubstituted amino acid analogue, this compound introduces significant conformational constraints into a peptide backbone. nih.gov The rotation around the N-Cα and Cα-C bonds is severely restricted compared to a standard amino acid residue. This rigidity helps to lock the peptide chain into a specific secondary structure, such as a β-turn or an α-helix, which can be crucial for its intended function. nih.gov By incorporating this building block, chemists can design scaffolds that pre-organize appended functional groups into a desired spatial orientation, mimicking the side chains of critical residues in a natural peptide. nih.govrsc.org

Catalytic Applications and Ligand Design

The chiral nature of this compound makes it a valuable precursor for the development of chiral ligands and organocatalysts used in asymmetric synthesis, where the goal is to produce one enantiomer of a chiral molecule selectively.

Chiral ligands coordinate to a metal center to create a chiral catalyst that can control the stereochemistry of a reaction. nih.govmdpi.comacs.orgscispace.com The piperidine scaffold can be systematically modified to create new ligands. For example, the methyl ester can be reduced to a primary alcohol, which can then be converted into a coordinating group such as a phosphine (B1218219) or an oxazoline (B21484). The piperidine nitrogen can also be functionalized. This modular approach allows for the synthesis of a library of related ligands for screening in various catalytic reactions. nih.govacs.org

A common strategy is the creation of C2-symmetric ligands, where two identical chiral units are linked together. nih.gov However, non-symmetrical P,N-ligands (containing one phosphorus and one nitrogen donor atom) have also proven highly effective. scispace.com A potential P,N-ligand could be synthesized by converting the methyl ester to a diphenylphosphine (B32561) group and using the piperidine nitrogen as the second coordination site. Such ligands are valuable in metal-catalyzed reactions like allylic substitution and hydrogenation. nih.govmdpi.comresearchgate.net

Table 2: Representative Chiral Ligand Classes and Potential Synthetic Precursors

Ligand ClassKey Structural FeaturePotential PrecursorMetal Complex Application Examples
BisoxazolinesTwo chiral oxazoline ringsChiral amino alcoholsCopper-catalyzed cyclopropanation
P,N-LigandsOne phosphine, one nitrogen donorChiral amino alcohols/estersPalladium-catalyzed allylic alkylation scispace.com
DiphosphinesTwo chiral phosphine groupsChiral diols or diaminesRhodium-catalyzed hydrogenation
SemicorrinsC2-symmetric imine-based scaffoldPyroglutamic acid derivativesCobalt-catalyzed conjugate reduction nih.gov

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. The secondary amine in the piperidine ring of this compound is a key functional group for this purpose. Similar to the well-known organocatalyst proline, this secondary amine can react with carbonyl compounds to form nucleophilic enamines or electrophilic iminium ions. nih.gov These intermediates can then participate in a variety of asymmetric transformations. However, the presence of the quaternary methyl and carboxylate groups at the C2 position introduces significant steric bulk, which could influence the catalyst's reactivity and selectivity in novel ways compared to less substituted catalysts. mdpi.comresearchgate.netfrontiersin.org

In metal-catalyzed reactions, ligands derived from this compound would create a defined chiral pocket around the metal center. nih.gov This chiral environment forces the reactants to approach the metal from a specific direction, leading to the preferential formation of one enantiomeric product. The rigidity of the piperidine backbone is advantageous as it reduces the number of possible conformations of the catalyst-substrate complex, often leading to higher enantioselectivity. whiterose.ac.uk

Materials Science Applications (excluding biological)

Precursor for Advanced Polymer Synthesis

This compound possesses two key functional groups that make it a theoretical candidate for polymer synthesis: a secondary amine within the piperidine ring and a methyl ester group. These groups allow it to potentially act as a bifunctional monomer in step-growth polymerization processes. For instance, the secondary amine could react with a dicarboxylic acid or its derivative, and the ester group could be hydrolyzed to a carboxylic acid, which could then react with a diamine. This would lead to the formation of polyamides. Alternatively, the ester could undergo transesterification with a diol to form polyesters.

The incorporation of the rigid, cyclic piperidine structure into a polymer backbone could impart unique properties to the resulting material, such as increased thermal stability, altered solubility, and specific conformational rigidity. While the fundamental chemistry supports its potential use, specific research detailing the polymerization of this compound into advanced polymers is not widely documented in publicly available literature. The development in this area remains a prospective field for materials science, exploring how such piperidine-based monomers can be integrated into novel polymer architectures.

Components in Functional Materials (e.g., flavor and fragrance industry applications)

Piperidine derivatives are recognized for their sensory properties, and certain analogues of this compound have found application in the flavor and fragrance industry. chemimpex.com The closely related compound, 2-methylpiperidine (B94953), is noted for its ammoniacal odor and flavor type. thegoodscentscompany.com Specifically, Methyl (2S,3S)-2-methyl-piperidine-3-carboxylate, an isomer of the subject compound, is utilized to create distinct flavor profiles and fragrances. chemimpex.com This suggests that the combination of the piperidine ring with methyl and carboxylate functional groups is key to its aromatic qualities, making it a valuable component in the formulation of consumer products. chemimpex.com The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated 2-methylpiperidine and found no safety concerns at current intake levels when used as a flavoring agent. nih.gov

Table 1: Application in Flavor and Fragrance Industry
CompoundFEMA NumberReported Flavor/Odor ProfileApplication
2-Methylpiperidine4244Ammoniacal, Pepper-likeFlavoring Agent
Methyl (2S,3S)-2-methyl-piperidine-3-carboxylateNot specifiedUnique aromatic qualityCreation of specific flavor profiles and fragrances

Emerging Research Areas in Piperidine Chemistry

Photochemical Transformations of Piperidine Esters

The field of photochemistry offers powerful tools for the synthesis and modification of complex molecules like piperidine esters. researchgate.net Recent research has focused on photoredox catalysis to achieve highly diastereoselective functionalization of densely substituted piperidine derivatives. escholarship.orgacs.org These light-mediated reactions can facilitate transformations such as α-amino C–H arylation, allowing for the introduction of aryl groups onto the piperidine ring with high selectivity. escholarship.org A key aspect of this methodology is an in situ, reversible epimerization reaction, which converts less stable stereoisomers into more thermodynamically favorable ones. acs.orgescholarship.org This process allows for the selective synthesis of a single, desired diastereomer from a mixture. escholarship.org The mechanism involves the generation of an α-amino radical, which can then undergo further reactions. escholarship.org These photochemical strategies represent a significant advance in creating structurally complex piperidine derivatives under mild conditions. escholarship.org

Electrosynthesis Approaches for Piperidine Derivatives

Electrosynthesis is emerging as a green and sustainable method for preparing piperidine derivatives, as it uses electricity to drive reactions, often avoiding the need for harsh chemical reagents. nih.gov This technique has been successfully applied to the synthesis of piperidines and pyrrolidines through the electroreductive cyclization of imines with terminal dihaloalkanes. nih.govresearchgate.net The use of flow microreactors in electrosynthesis offers significant advantages, including a large surface-area-to-volume ratio that enhances the efficiency of the reduction process at the cathode. nih.govresearchgate.net This approach has enabled the scalable synthesis of piperidine derivatives. nih.gov Another innovative application is the anodic methoxylation of N-formylpiperidine in a flow electrolysis cell, which creates a key intermediate for introducing various carbon-based groups at the 2-position of the piperidine ring. imperial.ac.uksoton.ac.uk These electrosynthetic methods are being actively researched for their efficiency and alignment with the principles of sustainable chemistry. nih.gov

Sustainable Synthesis Strategies for Piperidine-based Compounds

The development of sustainable, or "green," synthesis strategies is a major focus in modern organic chemistry, and the synthesis of piperidines is no exception. ajchem-a.com Beyond the electrosynthesis and photochemical methods mentioned above, researchers are exploring other environmentally benign approaches. One such strategy involves multicomponent reactions (MCRs), which allow for the construction of complex piperidine cycles in a single step from multiple starting materials, thereby reducing waste and improving efficiency. nih.gov Another green approach is the use of water as a reaction medium, which has been shown to mediate the intramolecular cyclization for the synthesis of substituted piperidinols. ajchem-a.comnih.gov Catalysis is also a key area of sustainable synthesis. This includes the development of metal-free transfer hydrogenation reactions using safe hydrogen sources like ammonia borane to reduce pyridines to piperidines, avoiding the need for high-pressure hydrogen gas. organic-chemistry.org Furthermore, intramolecular amination of organoboronates provides a pathway to piperidines without the use of harsh reagents. organic-chemistry.org These strategies prioritize cost-effectiveness, safety, and the reduction of environmental impact. ajchem-a.comnih.gov

Table 2: Comparison of Emerging Synthesis Strategies for Piperidine Derivatives
StrategyKey PrincipleAdvantagesReference Example
Photochemical TransformationUses light energy (photoredox catalysis) to promote reactions.High selectivity, mild reaction conditions, enables unique transformations (e.g., C-H activation).Diastereoselective α-amino C–H arylation of piperidines. escholarship.org
ElectrosynthesisUses electrical current to drive chemical reactions.Avoids harsh chemical oxidants/reductants, scalable with flow reactors, green.Electroreductive cyclization of imines in a flow microreactor. nih.gov
Sustainable/Green CatalysisEmploys non-toxic catalysts, renewable solvents (e.g., water), and efficient reaction designs (e.g., MCRs).Reduced waste, lower cost, improved safety, high atom economy.Water-mediated intramolecular cyclization for piperidinol synthesis. nih.gov

Future Research Perspectives and Methodological Advancements

Development of More Efficient and Sustainable Synthetic Routes

The principles of green chemistry are increasingly central to modern organic synthesis, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Future efforts in synthesizing Methyl 2-methylpiperidine-2-carboxylate and its derivatives will likely focus on several key areas:

Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions. Chemo-enzymatic routes are being developed to produce enantiomerically pure piperidines. For instance, a multi-enzyme cascade involving carboxylic acid reductase (CAR), ω-transaminase (ω-TA), and imine reductase (IRED) can generate substituted piperidine (B6355638) frameworks from simple keto acids in a one-pot reaction with high conversion and stereoselectivity acs.org. Lipases and esterases are also employed for the enantioselective synthesis of chiral piperidine building blocks nih.govsemanticscholar.org. Combining biocatalysis with organocatalysis, such as using a transaminase to generate a reactive imine intermediate for a subsequent Mannich reaction, represents a promising hybrid strategy. rsc.orgucd.ie

Organocatalysis: Non-metal catalysts continue to be an attractive alternative to traditional metal-based systems. Organocatalysts like proline and chiral phosphoric acids have been successfully used in the asymmetric synthesis of substituted piperidines, including piperidine-2-carboxylates acs.orgnih.govnih.gov. These methods often provide high enantioselectivity in the formation of complex heterocyclic structures.

Flow Chemistry: Continuous flow processes offer advantages over batch synthesis, including better process control, enhanced safety, and easier scalability. The hydrogenation of pyridine (B92270) precursors to piperidines, a key synthetic step, can be optimized under flow conditions by tuning catalysts, temperature, and pressure.

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product are a cornerstone of sustainable chemistry. This includes the development of multicomponent reactions and tandem or cascade reactions that build molecular complexity in a single step, thereby reducing the number of synthetic operations and purification steps required. ajchem-a.com

These approaches collectively aim to create synthetic routes that are not only more efficient in terms of yield and selectivity but also more environmentally benign.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

Retrosynthesis Planning: AI-driven tools for computer-aided synthesis planning (CASP) can analyze complex target molecules and propose viable synthetic routes. researchgate.netnih.govbeilstein-journals.org By training on vast databases of known reactions, these algorithms can identify both conventional and novel disconnection strategies, potentially uncovering more efficient pathways than those conceived by human chemists. pharmafeatures.comchemrxiv.org

Reaction Optimization: Bayesian optimization and other ML algorithms can accelerate the discovery of optimal reaction conditions. mdpi.com By intelligently exploring the parameter space (e.g., temperature, catalyst loading, solvent), these models can efficiently identify conditions that maximize yield and selectivity with a minimal number of experiments, saving time and resources. beilstein-journals.orgmdpi.com

Predictive Modeling: Machine learning models can predict the outcome of unknown reactions, including their feasibility, yield, and stereoselectivity. This predictive power allows chemists to screen potential synthetic strategies in silico before committing to laboratory work, thereby prioritizing the most promising approaches.

Advancements in High-Throughput Screening for Novel Chemical Transformations

High-throughput screening (HTS) is a crucial technology for accelerating discovery in chemistry. By enabling the rapid, parallel testing of thousands of reaction conditions, HTS can be instrumental in advancing the synthesis and functionalization of piperidine derivatives.

Future applications in this area include:

Catalyst Discovery: Screening large libraries of metal complexes, organocatalysts, and enzymes to identify new and improved catalysts for key transformations, such as asymmetric hydrogenation or C-H functionalization of the piperidine ring.

Reaction Condition Optimization: Systematically screening a wide range of solvents, bases, additives, and temperature profiles to rapidly identify the optimal conditions for a given reaction.

Fragment Library Expansion: The development of novel, structurally diverse 3D molecules, including derivatives of this compound, is essential for fragment-based drug discovery. acs.org HTS methods can be used to synthesize and screen these fragment libraries to identify new biologically active compounds.

By automating the experimental process, HTS significantly expands the scope of accessible chemical space, increasing the probability of discovering novel reactions and highly efficient catalytic systems.

Exploration of New Catalytic Systems for this compound Derivatives

The development of novel catalysts is paramount to overcoming existing limitations in synthesis. For this compound and its analogues, research is focused on creating more active, selective, and robust catalytic systems.

Catalyst TypeExamplesApplication in Piperidine SynthesisKey Advantages
Metal Catalysis Cobalt, Palladium, Rhodium, Copper, GoldHydrogenation, C-H functionalization, annulation, amination, cyclization ajchem-a.commdpi.comnih.govnih.govnih.govHigh reactivity, diverse transformations, potential for high stereocontrol.
Organocatalysis Proline, Chiral Phosphoric Acids, Quinoline derivativesAsymmetric Mannich reactions, aza-Michael additions, cycloadditions acs.orgnih.govmdpi.comacs.orgMetal-free, often less sensitive to air/moisture, good for asymmetric synthesis.
Biocatalysis Lipases, Esterases, Transaminases, Imine Reductases (IREDs)Kinetic resolution, desymmetrization, asymmetric amination, reductive cyclization acs.orgnih.govacs.orgHigh enantioselectivity and regioselectivity, mild and environmentally friendly conditions.
Hybrid Catalysis Bio-organocatalytic cascadesMulti-step one-pot syntheses combining enzymatic and organocatalytic transformations rsc.orgucd.ieCombines the advantages of different catalysis modes for increased synthetic efficiency.

Future work will likely involve designing catalysts with enhanced substrate scope, developing recyclable heterogeneous catalysts for improved sustainability ajchem-a.comnih.gov, and exploring photoredox catalysis for novel C-H functionalization pathways. nih.gov

Deeper Mechanistic Understanding through Advanced Spectroscopic Techniques

A thorough understanding of reaction mechanisms is essential for rational catalyst design and reaction optimization. The application of advanced analytical techniques can provide unprecedented insight into the intricate steps of a chemical transformation.

In-situ Spectroscopy: Techniques such as in-situ NMR and FT-IR allow for the real-time monitoring of reacting species, providing direct evidence for proposed intermediates and transition states.

Computational Chemistry: Density Functional Theory (DFT) calculations have become indispensable for elucidating reaction mechanisms. acs.orgmdpi.comnih.gov They can be used to calculate the relative energies of intermediates and transition states, rationalize observed stereoselectivity, and predict the effect of catalyst modifications. nih.govacs.orgresearchgate.net For example, DFT studies have been used to understand the mechanism of copper-catalyzed C-H amination for piperidine synthesis and to explain the thermodynamic ratios of diastereomers in photoredox reactions. nih.govnih.gov

Advanced Mass Spectrometry: Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to detect and characterize transient catalytic species, providing crucial clues about the catalytic cycle.

Transient Absorption Spectroscopy: For photochemical reactions, flash-quench transient absorption spectroscopy can be employed to observe the electron transfer processes that initiate radical formation, offering a detailed view of the reaction's primary steps. nih.gov

By combining these experimental and computational methods, researchers can build a comprehensive picture of reaction pathways, enabling the knowledge-based design of more efficient and selective synthetic methods.

Expansion of Applications in Non-Biological Chemical Sectors

While piperidine derivatives are most renowned for their roles in pharmaceuticals, their unique structural and chemical properties make them valuable in other sectors as well. Future research is expected to explore and expand these non-biological applications.

Agrochemicals: The piperidine scaffold is present in various pesticides and insecticides. ijnrd.org Tailoring the substituents on the this compound core could lead to the development of new agrochemicals with improved efficacy and environmental profiles.

Materials Science: Piperidine derivatives can serve as building blocks for functional polymers or as ligands for metal catalysts used in polymerization. Their rigid, well-defined 3D structure can impart specific properties to materials.

Fragrance and Flavor Industry: Certain piperidine carboxylate esters are used as intermediates in the synthesis of fragrances and flavoring agents, capitalizing on their specific olfactory properties. lookchem.com

Chemical Synthesis: In its own right, piperidine is a widely used secondary amine in organic synthesis, often employed as a base or as a nucleophile to form enamines. wikipedia.org Functionalized derivatives like this compound can serve as specialized reagents, bases, or chiral building blocks in complex organic syntheses. researchgate.net

Exploring these avenues could unlock new markets and applications for this versatile chemical compound, extending its impact far beyond its traditional use in medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 2-methylpiperidine-2-carboxylate with high purity?

  • Methodology : Optimize reaction conditions (e.g., solvent choice, temperature, catalyst) based on analogous piperidine carboxylate syntheses. For example, protocols for ethyl piperidine carboxylate derivatives suggest using anhydrous conditions and inert atmospheres to minimize hydrolysis . Monitor reaction progress via TLC or HPLC, and purify via column chromatography using gradient elution. Confirm purity via NMR (>95% by integration) and mass spectrometry.

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodology : Use single-crystal X-ray diffraction (SC-XRD) for unambiguous structural determination. Crystallize the compound in a suitable solvent (e.g., hexane/ethyl acetate) and analyze using software like SHELX or WinGX for structure refinement . Complement with FT-IR to identify functional groups (e.g., ester C=O stretch ~1740 cm⁻¹) and ¹H/¹³C NMR to assign stereochemistry and substituent positions.

Q. What spectroscopic techniques are critical for characterizing this compound’s stability under varying conditions?

  • Methodology : Perform stability studies using:

  • NMR spectroscopy to detect degradation products (e.g., ester hydrolysis under acidic/basic conditions).
  • HPLC-MS to monitor thermal stability (e.g., heating at 40–80°C for 24–72 hours).
  • UV-Vis spectroscopy to assess photodegradation (exposure to UV light at λ = 254 nm). Document storage recommendations (e.g., inert atmosphere, −20°C) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in catalytic systems?

  • Methodology : Use density functional theory (DFT) with hybrid functionals (e.g., B3LYP) to calculate electronic properties (HOMO/LUMO energies) and transition states for reactions like nucleophilic substitution or ester hydrolysis. Validate results against experimental kinetics data. Basis sets like 6-31G(d,p) are recommended for accuracy . Software packages like Gaussian or ORCA are standard for such analyses.

Q. What strategies resolve contradictions in conformational analysis data between computational models and experimental observations?

  • Methodology :

  • Experimental : Apply Cremer-Pople puckering coordinates to quantify ring puckering in crystallographic data . Compare with variable-temperature NMR to assess dynamic ring flipping.
  • Computational : Run molecular dynamics (MD) simulations at relevant temperatures to model conformational flexibility. Reconcile discrepancies by adjusting force fields (e.g., AMBER) or solvent models. Cross-validate using rotational spectroscopy if possible.

Q. How can researchers ensure reproducibility in studies involving this compound?

  • Methodology :

  • Document all synthesis and purification steps with exact parameters (e.g., solvent ratios, drying times).
  • Provide full crystallographic data (CCDC deposition number) and NMR spectra (peak assignments, coupling constants) .
  • Use standardized reference compounds (e.g., methylphenidate derivatives) for calibration .
  • Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for public datasets.

Q. What frameworks (e.g., PICO, FINER) are suitable for designing hypothesis-driven studies with this compound?

  • Methodology : Use the FINER criteria to evaluate feasibility, novelty, and relevance. For example:

  • Feasible : Access to chiral chromatography for enantiopure synthesis.
  • Novel : Investigating unexplored biological targets (e.g., neurotransmitter analogs).
  • Ethical : Follow safety protocols for handling piperidine derivatives (toxicity screening) .
  • PICO : Define populations (e.g., enzyme systems), interventions (e.g., inhibitory concentrations), comparators (e.g., unmodified piperidines), and outcomes (e.g., IC₅₀ values) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.